molecular formula C29H33N3O B5170771 [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](biphenyl-4-yl)methanone

[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](biphenyl-4-yl)methanone

Cat. No.: B5170771
M. Wt: 439.6 g/mol
InChI Key: SMTVMCGFASNAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine and piperidine moiety linked to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and piperazine intermediates, followed by their coupling with the biphenyl moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperidine or piperazine rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study receptor-ligand interactions, given its potential to bind to specific biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry: In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

  • (2Z)-2-Butenedioic acid compound with (2R)-1-benzyl-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2-piperidinecarboxamide
  • Organochlorine compounds such as trichloroethylene and tetrachloroethylene.

Uniqueness: What sets 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone apart from similar compounds is its specific combination of piperidine, piperazine, and biphenyl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O/c33-29(27-13-11-26(12-14-27)25-9-5-2-6-10-25)32-21-19-31(20-22-32)28-15-17-30(18-16-28)23-24-7-3-1-4-8-24/h1-14,28H,15-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTVMCGFASNAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.